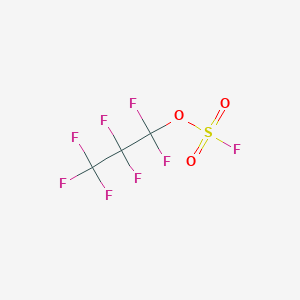
Tetradeca-1,3,5,7,9,11,13-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of the annulene family and is characterized by its conjugated ring structure containing alternating double bonds. It forms dark-red needle-like crystals and has played a significant role in the development of criteria for aromaticity, a stabilizing property in physical organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetradeca-1,3,5,7,9,11,13-heptaene typically involves the cyclization of linear polyenes under specific conditions. One common method is the dehydrohalogenation of a suitable precursor, such as a halogenated tetradecane, using a strong base like potassium tert-butoxide in a polar aprotic solvent .
Industrial Production Methods: The scalability of these methods for industrial purposes would require optimization of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: Tetradeca-1,3,5,7,9,11,13-heptaene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as bromination or nitration, can occur at the double bonds of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Tetradeca-1,3,5,7,9,11,13-heptaene has several applications in scientific research:
Wirkmechanismus
The mechanism by which tetradeca-1,3,5,7,9,11,13-heptaene exerts its effects is primarily related to its conjugated ring structure. The compound can participate in electron delocalization, leading to unique chemical reactivity and stability. Its molecular targets and pathways involve interactions with electrophiles and nucleophiles, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Cyclododecahexaene (C12H12): Another annulene with a smaller ring size and fewer double bonds.
Cyclooctadecanonaene (C18H18): A larger annulene with more double bonds and a different stability profile.
Cyclohexadecaheptaene (C16H16): Similar in structure but with a different ring size and conjugation pattern.
Uniqueness: Tetradeca-1,3,5,7,9,11,13-heptaene is unique due to its specific ring size and conjugation, which provide distinct aromaticity and stability characteristics. Unlike smaller annulenes, it exhibits limited aromaticity due to the inability to adopt a completely planar conformation .
Eigenschaften
CAS-Nummer |
2423-93-0 |
|---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
tetradeca-1,3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C14H16/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H,1-2H2 |
InChI-Schlüssel |
BXXAZCMIYPYZKT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CC=CC=CC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
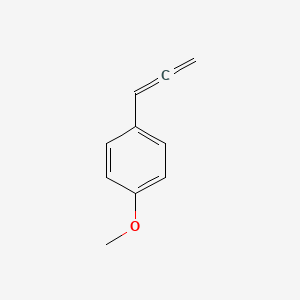
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
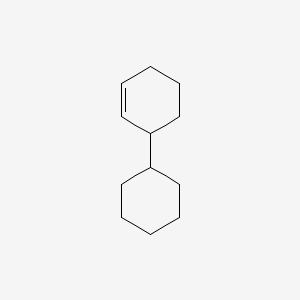
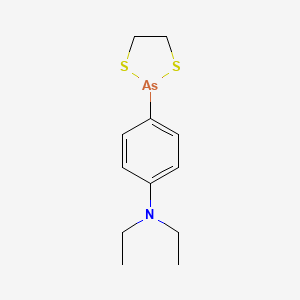
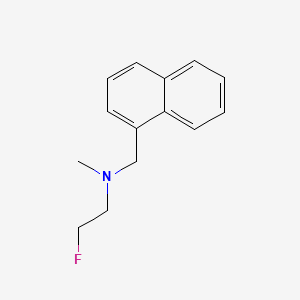
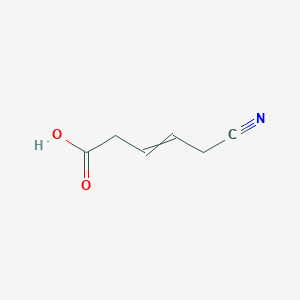
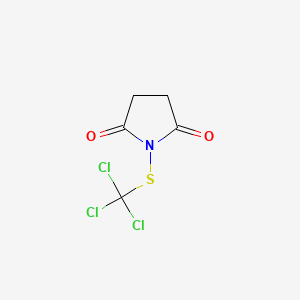

![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)

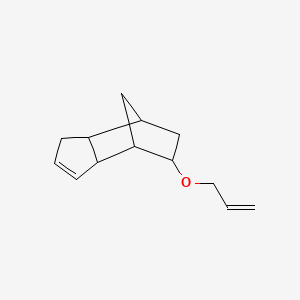
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
